molecular formula C9H6FNO3 B1398992 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene CAS No. 211388-88-4

2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene

Cat. No.: B1398992
CAS No.: 211388-88-4
M. Wt: 195.15 g/mol
InChI Key: DULPDVSIUFSIBT-UHFFFAOYSA-N
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Description

2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 2-fluoro-4-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maximize yield and purity.

Types of Reactions:

    Substitution Reactions: The nitro group in this compound can undergo nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The alkyne group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Reduction: 2-Fluoro-1-amino-4-(prop-2-yn-1-yloxy)benzene.

    Oxidation: 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is not well-documented. compounds with similar structures often interact with biological targets through their nitro and fluoro groups, which can participate in various biochemical pathways. The alkyne group may also play a role in the compound’s reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

    1-Fluoro-4-(prop-2-yn-1-yloxy)benzene:

    1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Lacks the fluoro group, which affects its electronic properties and reactivity.

Uniqueness: 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene is unique due to the presence of both the fluoro and nitro groups, which confer distinct electronic and steric properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2-fluoro-1-nitro-4-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h1,3-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULPDVSIUFSIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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